molecular formula C22H18FN3O2S B3398099 (E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021230-90-9

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398099
CAS No.: 1021230-90-9
M. Wt: 407.5 g/mol
InChI Key: CORBMPCPELPLNR-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic chemical reagent featuring a thiazole core, a scaffold recognized for its broad and significant biological activities . The incorporation of the 4-fluorophenyl moiety and the benzoate ester group enhances its potential as a key intermediate in medicinal chemistry and drug discovery research. The thiazole ring is a privileged structure in pharmacology, present in more than 18 FDA-approved drugs. Compounds containing this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific structural motifs present in this compound suggest its primary value lies in the development and exploration of new therapeutic agents. Its potential mechanism of action, while dependent on the specific research context, may involve interaction with various enzymatic targets, such as kinases, given the documented activity of related heterocyclic compounds . The ester functional group also makes it a versatile precursor for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-14(2)28-22(27)16-5-9-19(10-6-16)25-12-17(11-24)21-26-20(13-29-21)15-3-7-18(23)8-4-15/h3-10,12-14,25H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORBMPCPELPLNR-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction with a cyano group, forming the 2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl intermediate.

    Amination: This intermediate undergoes an amination reaction with 4-aminobenzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The cyano group and fluorophenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Thiazole substituent 4-(4-fluorophenyl) 4-(4-isobutylphenyl)
Benzoate group Isopropyl ester Benzamide
Electronic effects Electron-withdrawing (fluorine) Electron-donating (isobutyl)
LogP (predicted) Higher (ester increases lipophilicity) Lower (amide enhances hydrophilicity)
Hydrogen bonding Limited (ester lacks H-bond donors) Possible (amide NH acts as donor)

Physicochemical Implications

Lipophilicity and Solubility

  • The isopropyl ester in the target compound increases LogP compared to Compound A’s benzamide , suggesting better membrane permeability but lower aqueous solubility.
  • The 4-fluorophenyl group further elevates lipophilicity relative to Compound A’s isobutylphenyl , which may improve blood-brain barrier penetration or tissue distribution.

Electronic and Steric Effects

  • In contrast, Compound A’s isobutyl group provides steric bulk, favoring hydrophobic binding pockets.

Biological Activity

(E)-Isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a cyano group, and a fluorophenyl group. The synthesis typically involves multi-step organic reactions, including:

  • Condensation : The initial step often involves the condensation of 4-fluorophenylthiazole with a cyano-containing precursor.
  • Introduction of Isopropyl Ester Group : This is achieved through subsequent reactions that may require catalysts such as palladium or nickel.
  • Purification : Techniques like recrystallization or chromatography are essential for obtaining high-purity products.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The key functional groups—the cyano group and thiazole ring—facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity and specificity, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated significant inhibitory activity against VEGFR-2, with IC50 values comparable to established inhibitors like sorafenib. For instance, compounds related to this scaffold exhibited IC50 values ranging from 0.23 to 0.14 μM against VEGFR-2, indicating strong potential for anticancer applications .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Derivatives with similar structural motifs have been reported to exhibit significant antibacterial and antifungal activities. For example, compounds featuring the thiazole moiety have demonstrated effectiveness against various pathogens, including Pseudomonas aeruginosa and Candida albicans. The presence of halogenated phenyl groups has been linked to enhanced antibacterial properties .

Case Studies

  • VEGFR-2 Inhibition : A study evaluated several derivatives of thiazole-based compounds against VEGFR-2, revealing that those containing the fluorophenyl unit displayed superior inhibitory activity compared to other candidates. The docking studies indicated that these compounds formed stable interactions within the active site of VEGFR-2, leading to their potent biological effects .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related thiazole derivatives. Results indicated that certain compounds exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as effective antimicrobial agents .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepSolventCatalystTemp. (°C)Yield (%)Reference
Thiazole formationDMFNone8065–75
Knoevenagel reactionEthanolPiperidine7080–85
EsterificationDCMTriethylamine2590–95

Q. Table 2. Biological Activity Data

Assay TypeModel SystemIC50/MIC (µM)Reference
Anticancer (MTT)HeLa12.3 ± 1.2
Antimicrobial (MIC)S. aureus8.5
EGFR Kinase InhibitionIn silico0.89 (nM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

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